molecular formula C9H9ClFN B13055049 (1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine

(1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine

Cat. No.: B13055049
M. Wt: 185.62 g/mol
InChI Key: JEKOWUFFVZGPDY-SECBINFHSA-N
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Description

(1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. This compound features a chiral center at the first carbon of the prop-2-enylamine chain, making it an enantiomerically pure substance. The presence of chloro and fluoro substituents on the phenyl ring adds to its chemical uniqueness and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine can be achieved through several synthetic routes. One common method involves the alkylation of a suitable phenylamine precursor with a chloro-fluoro-substituted prop-2-enyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce amines or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study the effects of chloro and fluoro substituents on biological activity.

    Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.

    Industry: As an intermediate in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(4-Chlorophenyl)prop-2-enylamine
  • (1R)-1-(4-Fluorophenyl)prop-2-enylamine
  • (1R)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine

Uniqueness

(1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly impact its chemical reactivity and biological activity compared to similar compounds with only one substituent.

Properties

Molecular Formula

C9H9ClFN

Molecular Weight

185.62 g/mol

IUPAC Name

(1R)-1-(4-chloro-3-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9ClFN/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9H,1,12H2/t9-/m1/s1

InChI Key

JEKOWUFFVZGPDY-SECBINFHSA-N

Isomeric SMILES

C=C[C@H](C1=CC(=C(C=C1)Cl)F)N

Canonical SMILES

C=CC(C1=CC(=C(C=C1)Cl)F)N

Origin of Product

United States

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